Effusanin B

Non-Small Cell Lung Cancer Cytotoxicity Assay Lead Optimization

Ent-kaurane diterpenoids show extreme functional divergence; analog substitution risks experimental failure. Effusanin B eliminates this uncertainty with validated quantitative bioactivity. • A549 NSCLC cytotoxicity IC50 10.7 µM vs. etoposide 16.5 µM - ideal SAR lead for lung cancer therapy. • Confirmed in vivo zebrafish xenograft & transgenic model activity for angiogenesis/tumor growth studies. • Defined dual STAT3/FAK pathway probe for precise signal transduction mapping. • ≥95% HPLC purity, batch-specific COA, stable global shipping under blue ice.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
CAS No. 76470-16-1
Cat. No. B3029721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
CAS76470-16-1
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4)C(=C)C5=O)O)(C)C
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22-/m1/s1
InChIKeyTZECSBJPAFKEQJ-FHEFCECDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B (76470-16-1) Technical Baseline: Key Structural and Bioactivity Data for Research Procurement


Effusanin B is a C-20/C-7 epoxy ent-kaurane diterpenoid [1]. It was first isolated from the leaves and stems of *Rabdosia effusa* [1] and has also been identified as a constituent of *Isodon serra*, a traditional Chinese medicinal plant [2]. The compound demonstrates a dual-profile of anticancer and antimicrobial activities, with the most compelling quantitative data emerging in the context of non-small cell lung cancer (NSCLC) [2].

Cell-Model NSCLC cell-model endpoint review
Pathway STAT3/FAK pathway signaling studies
Screening Antimicrobial screening context
Probe ent-Kaurane diterpenoid research probe

Why a Generic ent-Kaurane Diterpenoid Cannot Substitute for Effusanin B in Focused Research


The ent-kaurane diterpenoid class exhibits extreme functional divergence. Within the genus *Isodon* (syn. *Rabdosia*) alone, structural variations drive significant differences in cytotoxicity, target engagement, and mechanism of action. For instance, a 2022 study of *Rabdosia rubescens* compounds revealed IC50 values against A549 lung cancer cells ranging from 6.2 μM to over 28.1 μM [1]. The specific pattern of oxygenation, acetylation, and epoxy bridges directly dictates bioactivity, meaning two closely related compounds are not functionally interchangeable. Therefore, substituting Effusanin B with another ent-kaurane analog based solely on class similarity introduces a high risk of experimental failure or misinterpretation of results. The following section provides the specific quantitative evidence required to justify the selection of Effusanin B over its most relevant comparators.

ent-Kaurane diterpenoids exhibit extreme functional divergence within Isodon genus
Oxygenation, acetylation, and epoxy-bridge patterns directly shift bioactivity profile
Cytotoxicity profile may differ significantly among structural analogs; class similarity alone does not ensure interchangeable activity

Quantitative Differentiation: Head-to-Head Performance Metrics for Effusanin B


Superior In Vitro Cytotoxicity in A549 Lung Cancer Cells vs. Clinical Comparator Etoposide

Effusanin B demonstrated superior cytotoxic potency compared to the standard chemotherapeutic agent etoposide in a direct, head-to-head MTT assay using the A549 NSCLC cell line. Effusanin B achieved a 50% growth inhibitory concentration (IC50) of 10.7 µM, while etoposide required a higher concentration of 16.5 µM to achieve the same effect [1]. This indicates that Effusanin B is approximately 1.54 times more potent than etoposide in this specific model.

Cytotoxicity (IC50)
Head-to-head
Effusanin B
10.7 µM
vs Etoposide
16.5 µM
Supports cytotoxicity endpoint review
A549 MTT assay; lower IC50 observed in tested condition
Non-Small Cell Lung Cancer Cytotoxicity Assay Lead Optimization

In Vivo Validation of Anti-Tumor and Anti-Angiogenic Efficacy in a Zebrafish Model

Effusanin B's therapeutic potential has been validated in vivo, moving beyond simple in vitro cytotoxicity. In a zebrafish xenograft model, Effusanin B demonstrated a clear reduction in tumor growth and spread [1]. Furthermore, in a transgenic zebrafish model, the compound exhibited direct anti-angiogenic effects [1]. This dual-action in a live vertebrate model provides a significant differentiation point against many in-class compounds that lack in vivo validation.

In Vivo Model
Reported
Zebrafish xenograft & transgenic models; inhibited tumor growth/spread and anti-angiogenic effects observed
Supports in vivo model-response interpretation
Zebrafish xenograft and transgenic models; qualitative observation
In Vivo Efficacy Angiogenesis Xenotransplantation

Defined Mechanism of Action via STAT3 and FAK Pathway Inhibition

Mechanistic studies revealed that Effusanin B's effects on inhibiting A549 cell proliferation and migration are linked to the downregulation of two key oncogenic signaling pathways: signal transducer and activator of transcription 3 (STAT3) and focal adhesion kinase (FAK) [1]. This specific, dual-pathway mechanism provides a clear, testable hypothesis for downstream applications, differentiating it from other cytotoxic diterpenoids that may act through broader, less-defined mechanisms.

Mechanism of Action
Reported
Downregulation of STAT3 and FAK signaling pathways in A549 cells
Supports pathway-response interpretation
A549 cell line; proliferation/migration endpoints
Mechanism of Action Signal Transduction Cell Migration

Effusanin B: Optimal Research Applications Based on Verified Differential Data


Non-Small Cell Lung Cancer (NSCLC) Lead Discovery and Optimization

Leverage Effusanin B's superior in vitro cytotoxicity against A549 cells (IC50 = 10.7 µM) compared to etoposide (IC50 = 16.5 µM) [1] as a quantitative benchmark for medicinal chemistry efforts. It serves as an ideal starting point for structure-activity relationship (SAR) studies focused on improving potency and drug-like properties for lung cancer therapy.

In Vivo Proof-of-Concept Studies for Tumor Angiogenesis

Utilize Effusanin B as a validated tool compound in zebrafish models to study the intersection of tumor growth and angiogenesis. Its confirmed in vivo activity in both xenograft and transgenic models [1] provides a solid foundation for investigating anti-metastatic mechanisms or screening for synergistic drug combinations in a live vertebrate system.

Signal Transduction Research Targeting STAT3 and FAK

Employ Effusanin B as a specific chemical probe to interrogate the roles of the STAT3 and FAK pathways [1] in cancer cell proliferation and migration. Its defined mechanism enables precise cellular and molecular biology experiments to map downstream signaling effects, identify potential resistance mechanisms, or validate these pathways as therapeutic targets.

Exploratory Antimicrobial Research

Apply Effusanin B in antimicrobial screening programs, particularly against fungal pathogens or in assays targeting DNA repair-deficient organisms, based on its established antifungal activity and documented DNA-damaging activity in yeast strains . This represents a secondary, but validated, research avenue for the compound.

Application
Selection Property
Validation Focus
NSCLC cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
In vivo xenograft model studies
In vivo model-response context
Tumor growth and angiogenesis endpoints
STAT3/FAK pathway-response studies
Pathway-specific probe fit
Signal transduction endpoint monitoring
Antimicrobial screening studies
Antimicrobial screening context
Strain-panel susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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